![molecular formula C18H18O4S2 B12062567 1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane](/img/structure/B12062567.png)
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane: is an organic compound with the molecular formula C18H18O4S2 and a molecular weight of 362.46 g/mol . This compound is characterized by the presence of two oxirane (epoxide) groups attached to a phenyl ring, which are connected by a disulfane (disulfide) linkage. It appears as a white to pale yellow solid and is slightly soluble in water but soluble in organic solvents such as ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane can be synthesized through a sulfide synthesis method. The typical synthetic route involves the reaction of 4-bromophenyl ether with epichlorohydrin in the presence of a base such as potassium carbonate to form the intermediate 4-(oxiran-2-ylmethoxy)phenyl ether . This intermediate is then reacted with sodium disulfide to form the final product .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the oxirane groups under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds and polymers.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with thiol groups in proteins and enzymes, leading to the formation of mixed disulfides and modulation of enzyme activity. The oxirane groups can also react with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)ethane: Similar structure but with an ethane linkage instead of a disulfide bond.
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)propane: Similar structure but with a propane linkage.
4,4’-Bis(oxiran-2-ylmethoxy)diphenyl sulfide: Similar structure but with a sulfide linkage instead of a disulfide bond.
Uniqueness:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane is unique due to the presence of both oxirane and disulfide functionalities, which provide it with distinct redox properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C18H18O4S2 |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]disulfanyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H18O4S2/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-24-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2 |
InChI-Schlüssel |
IDMBFRXGXNEYRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)SSC3=CC=C(C=C3)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.